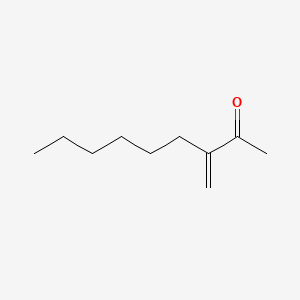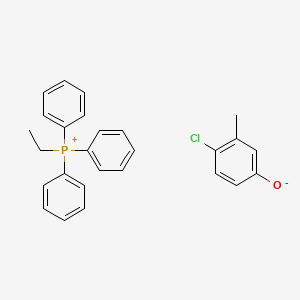
5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid: is a derivative of barbituric acid, a class of compounds known for their sedative and hypnotic properties. This compound has a molecular formula of C12H20N2O3 and a molecular weight of 240.2988 g/mol . It is characterized by the presence of an ethyl group and a 1-ethyl-2-methylpropyl group attached to the barbituric acid core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid typically involves the alkylation of barbituric acid derivatives. One common method includes the bromination of diethyl ethylmalonate, followed by alkylation and cyclization . The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve high-purity products .
化学反応の分析
Types of Reactions: 5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into its reduced form.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
Chemistry: In chemistry, 5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid is used as a precursor for the synthesis of various derivatives and as a reagent in organic synthesis .
Biology: In biological research, this compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and receptors .
Medicine: Medically, derivatives of barbituric acid, including this compound, are explored for their sedative and hypnotic properties. They are used in the development of anesthetics and anticonvulsants .
Industry: In the industrial sector, this compound is used in the manufacture of pharmaceuticals and as an intermediate in the production of other chemicals .
作用機序
The mechanism of action of 5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects . This interaction modulates chloride ion channels, resulting in hyperpolarization of neurons and decreased neuronal excitability .
類似化合物との比較
Phenobarbital: Another barbituric acid derivative with similar sedative properties.
Amobarbital: Known for its use as a sedative and hypnotic.
Butabarbital: Used for its sedative effects and similar mechanism of action.
Uniqueness: 5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other barbiturates .
特性
CAS番号 |
95046-31-4 |
|---|---|
分子式 |
C12H20N2O3 |
分子量 |
240.30 g/mol |
IUPAC名 |
5-ethyl-5-(2-methylpentan-3-yl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-5-8(7(3)4)12(6-2)9(15)13-11(17)14-10(12)16/h7-8H,5-6H2,1-4H3,(H2,13,14,15,16,17) |
InChIキー |
MXXWTDJMNCLMLK-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C)C)C1(C(=O)NC(=O)NC1=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


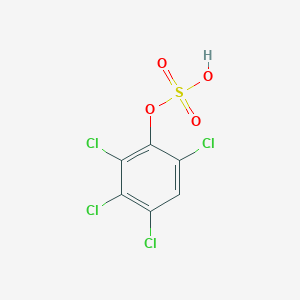
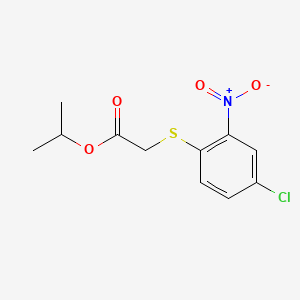

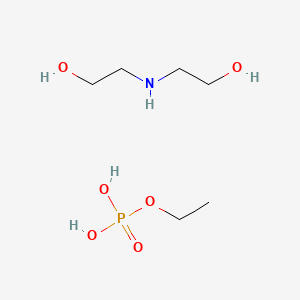

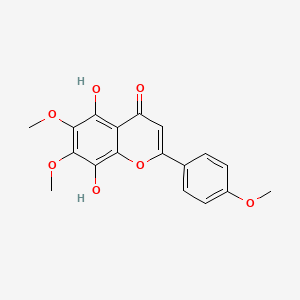

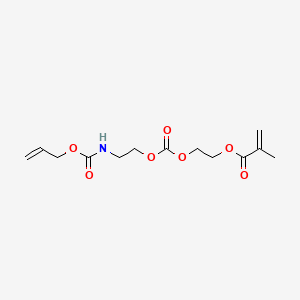
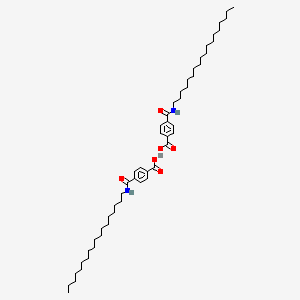
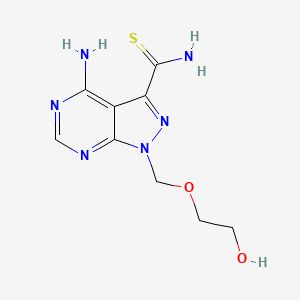
![1-[1-Oxo-5-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-2(1H)-ylidene]diazen-1-ium](/img/structure/B12672992.png)
